molecular formula C14H11NO4 B3096532 3-(Benzyloxy)-4-nitrobenzaldehyde CAS No. 128618-91-7

3-(Benzyloxy)-4-nitrobenzaldehyde

Cat. No. B3096532
M. Wt: 257.24 g/mol
InChI Key: RBHBMCRKBGEHET-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a stirred solution of benzyl bromide (6.9 g, 40.3 mmol) and 3-hydroxy-4-nitrobenzaldehyde (9.7 g, 58.0 mmol) is added potassium carbonate (8.9 g, 64.4 mmol). The mixture is stirred at RT for 18 h, diluted with water and extracted with EtOAc. The organic phase is washed with aqueous potassium carbonate and brine, dried over MgSO4, filtered and concentrated to afford the title compound as a yellow solid: (M+1)+=258.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[CH:13]=[O:14].C(=O)([O-])[O-].[K+].[K+]>O>[CH2:1]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[CH:13]=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
9.7 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1[N+](=O)[O-]
Name
Quantity
8.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase is washed with aqueous potassium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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